Cas no 1949815-97-7 (1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride)

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
- 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
-
- インチ: 1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H
- InChIKey: QKXKKJXGUPAHOD-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCC(C2C=NN(C)C=2)C1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 137
- トポロジー分子極性表面積: 29.8
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1265442-0.05g |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |
1949815-97-7 | 95% | 0.05g |
$201.0 | 2023-07-07 | |
Enamine | EN300-1265442-1.0g |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |
1949815-97-7 | 95% | 1.0g |
$861.0 | 2023-07-07 | |
Enamine | EN300-1265442-2.5g |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |
1949815-97-7 | 95% | 2.5g |
$1826.0 | 2023-07-07 | |
Enamine | EN300-1265442-5.0g |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |
1949815-97-7 | 95% | 5.0g |
$3624.0 | 2023-07-07 | |
1PlusChem | 1P021FGH-50mg |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |
1949815-97-7 | 95% | 50mg |
$302.00 | 2023-12-19 | |
1PlusChem | 1P021FGH-100mg |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |
1949815-97-7 | 95% | 100mg |
$418.00 | 2023-12-19 | |
1PlusChem | 1P021FGH-250mg |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |
1949815-97-7 | 95% | 250mg |
$589.00 | 2023-12-19 | |
Aaron | AR021FOT-100mg |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |
1949815-97-7 | 95% | 100mg |
$435.00 | 2025-03-11 | |
Enamine | EN300-1265442-2500mg |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |
1949815-97-7 | 95.0% | 2500mg |
$1826.0 | 2023-10-02 | |
Aaron | AR021FOT-5g |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |
1949815-97-7 | 95% | 5g |
$5008.00 | 2023-12-15 |
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 関連文献
-
1. Book reviews
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
7. Book reviews
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochlorideに関する追加情報
Introduction to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride (CAS No. 1949815-97-7)
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, identified by its CAS number 1949815-97-7, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic derivative has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound’s molecular framework, featuring a pyrazole core substituted with a methyl group and a pyrrolidine moiety, positions it as a promising candidate for further exploration in therapeutic applications.
The structural composition of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride contributes to its distinct chemical properties. The pyrazole ring, known for its stability and versatility in drug design, interacts synergistically with the pyrrolidine side chain, enhancing the compound’s solubility and bioavailability. This combination makes it an attractive scaffold for developing novel pharmacological agents targeting various diseases.
In recent years, there has been a surge in research focused on identifying new molecular entities with therapeutic potential. 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has emerged as a compound of interest in several preclinical studies, particularly in the context of inflammatory and immunomodulatory pathways. Its ability to modulate key signaling cascades has led to investigations into its efficacy against conditions such as autoimmune disorders and chronic inflammation.
One of the most compelling aspects of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is its potential role in inhibiting enzymes involved in pro-inflammatory responses. Studies have suggested that the compound may interact with targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are central to the regulation of immune cell function. By modulating these pathways, the compound holds promise for developing treatments that could alleviate symptoms associated with inflammatory conditions without the systemic side effects often associated with traditional immunosuppressants.
The pharmacokinetic profile of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is another area of active investigation. Its dihydrochloride salt form enhances stability and bioavailability, making it a more practical candidate for clinical development. Preliminary studies indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting that it could be administered less frequently while maintaining therapeutic levels in the bloodstream.
Furthermore, the structural flexibility of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride allows for further derivatization and optimization. Medicinal chemists are exploring analogs of this compound to enhance its potency, selectivity, and pharmacokinetic properties. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify derivatives that may outperform the parent compound in preclinical models.
The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrazole core through condensation reactions, followed by functionalization with the methyl group and the pyrrolidine side chain. The final step involves salt formation to improve solubility and stability. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for research purposes.
In conclusion, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride (CAS No. 1949815-97-7) represents a promising therapeutic agent with potential applications in inflammation management and beyond. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further clinical development. As research continues to uncover new biological targets and mechanisms, compounds like this one will play a crucial role in shaping the future of drug discovery and development.
1949815-97-7 (1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride) 関連製品
- 2229132-93-6(3,3-difluoro-3-3-(2-methylphenyl)phenylpropan-1-amine)
- 2172514-52-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid)
- 125105-17-1(SALOR-INT L478873-1EA)
- 13551-90-1(1-(2,3-Epoxypropyl)-2-nitroimidazole)
- 1944684-09-6(4-[[1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine)
- 946357-27-3(N-(1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-yl)methyl-1,2-oxazole-3-carboxamide)
- 1225798-70-8(3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid)
- 2097930-55-5(1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)
- 1361849-65-1(2',4'-Dichloro-6-fluoro-biphenyl-2-carboxylic acid)
- 1865100-22-6({1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol)




